4-Oxo-4-[N'-(pyridine-4-carbonyl)-hydrazino]-butyric acid
Description
Properties
IUPAC Name |
4-oxo-4-[2-(pyridine-4-carbonyl)hydrazinyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c14-8(1-2-9(15)16)12-13-10(17)7-3-5-11-6-4-7/h3-6H,1-2H2,(H,12,14)(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYWIVZMXIVOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[N’-(pyridine-4-carbonyl)-hydrazino]-butyric acid typically involves the reaction of pyridine-4-carboxylic acid hydrazide with succinic anhydride under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
While specific industrial production methods for 4-Oxo-4-[N’-(pyridine-4-carbonyl)-hydrazino]-butyric acid are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction conditions for industrial-scale production, and implementing purification techniques such as recrystallization or chromatography to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[N’-(pyridine-4-carbonyl)-hydrazino]-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazino derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 4-Oxo-4-[N'-(pyridine-4-carbonyl)-hydrazino]-butyric acid exhibits significant antimicrobial activity. Preliminary studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. The mechanism of action may involve the disruption of bacterial cellular processes through interactions with specific targets.
Anticancer Activity
The compound has also shown promise as an anticancer agent. In vitro studies reveal cytotoxic effects against several cancer cell lines, indicating its potential as a lead compound for new cancer therapies. The hydrazine moiety is believed to play a crucial role in its mechanism, possibly through the formation of reactive intermediates that can induce apoptosis in cancer cells .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Reaction of Pyridine-4-Carboxylic Acid Hydrazide with Succinic Anhydride : This step introduces the hydrazine group and forms the butyric acid backbone.
- Formation of Derivatives : The compound can undergo various reactions (e.g., esterification or amidation) to create derivatives that may enhance its biological activity or solubility .
Medicinal Chemistry
In the realm of medicinal chemistry, this compound serves as a scaffold for developing novel therapeutic agents. Its ability to form derivatives allows researchers to explore structure-activity relationships (SAR), optimizing compounds for better efficacy against specific diseases.
Enzyme Inhibition Studies
Studies have focused on the compound's potential as an enzyme inhibitor or modulator. Interaction studies often employ molecular docking simulations to assess binding affinities with various biological targets, including enzymes involved in metabolic pathways related to cancer and infectious diseases .
Case Studies
- Antimicrobial Activity : A study highlighted the compound's effectiveness against resistant strains of bacteria, demonstrating its potential as a new antibiotic candidate.
- Anticancer Efficacy : In vitro testing on breast and ovarian cancer cell lines revealed significant cytotoxicity, prompting further investigation into its mechanisms and potential clinical applications .
Mechanism of Action
The mechanism of action of 4-Oxo-4-[N’-(pyridine-4-carbonyl)-hydrazino]-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-[N’-(pyridine-3-carbonyl)-hydrazino]-butyric acid
- 4-Oxo-4-[N’-(pyridine-2-carbonyl)-hydrazino]-butyric acid
Uniqueness
4-Oxo-4-[N’-(pyridine-4-carbonyl)-hydrazino]-butyric acid is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for research and development .
Biological Activity
4-Oxo-4-[N'-(pyridine-4-carbonyl)-hydrazino]-butyric acid (CAS Number: 327026-20-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₁N₃O₄, with a molecular weight of 237.22 g/mol. The compound features a pyridine ring that influences its reactivity and biological interactions. Its melting point ranges from 223°C to 224°C, indicating stability under standard laboratory conditions .
Synthesis
The synthesis typically involves the reaction of pyridine-4-carboxylic acid hydrazide with succinic anhydride. This reaction is conducted under controlled conditions to optimize yield and purity. Various methods, including recrystallization and chromatography, are employed for purification.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or modulating receptor functions, leading to alterations in cellular pathways .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving caspase activation and reactive oxygen species (ROS) formation. For instance, experiments on HCT-116 colon cancer cells demonstrated significant cytotoxic effects at concentrations ranging from 5 to 40 μM .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially making it a candidate for treating conditions characterized by chronic inflammation .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has shown antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) assays reveal that it is more effective against gram-positive bacteria compared to gram-negative strains .
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Induced apoptosis in HCT-116 cells; effective at 5–40 μM concentrations. |
| Study B | Anti-inflammatory Effects | Modulated inflammatory pathways; potential therapeutic applications identified. |
| Study C | Antimicrobial Activity | Higher efficacy against gram-positive bacteria; MIC values indicate strong antibacterial properties. |
Case Studies
- Anticancer Mechanisms : In a study published in MDPI, the interaction of the compound with DNA was assessed using ethidium bromide intercalation assays, demonstrating high binding affinity and subsequent cytotoxicity against cancer cell lines such as MCF-7 and PC-3 .
- Anti-inflammatory Pathways : A research article highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in managing inflammatory diseases .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against various bacterial strains, revealing enhanced activity upon complexation with metal ions, which improved membrane permeability and overall efficacy .
Q & A
Q. What are the established synthetic routes for 4-Oxo-4-[N'-(pyridine-4-carbonyl)-hydrazino]-butyric acid?
The compound is typically synthesized via condensation reactions involving hydrazine derivatives and pyridine-4-carbonyl precursors. A common method involves reacting 4-oxo-butyric acid derivatives with pyridine-4-carboxamide hydrazine under reflux conditions in polar solvents (e.g., ethanol or methanol). For example, hydrazine hydrate may be added to a ketene N,S-acetal intermediate derived from 4-oxo-butenoic acid, followed by cyclization or functionalization steps to yield the target compound . Purification often involves crystallization from ethanol or methanol, with yields ranging from 66% to 82% depending on reaction conditions .
Q. What spectroscopic techniques are used for structural characterization?
Structural confirmation relies on:
- 1H/13C NMR : To identify proton and carbon environments, particularly the hydrazino (–NH–NH–) and pyridine carbonyl groups.
- IR spectroscopy : Key peaks include C=O stretches (~1700 cm⁻¹ for oxo groups) and N–H bends (~3300 cm⁻¹ for hydrazine) .
- Elemental analysis : Validates purity (C, H, N within ±0.4% of theoretical values) . Additional methods like mass spectrometry (MS) or X-ray crystallography (for crystalline derivatives) may resolve ambiguities in stereochemistry .
Q. What biological activities are associated with this compound?
While direct studies on this compound are limited, structurally related hydrazino-pyridine derivatives exhibit:
- Antimicrobial activity : Against Gram-positive bacteria (e.g., Staphylococcus aureus) via inhibition of cell wall synthesis .
- Anticancer potential : Pyridine-hydrazine hybrids show cytotoxicity by targeting DNA topoisomerase or inducing apoptosis in cancer cell lines .
- Enzyme inhibition : Hydrazine moieties may chelate metal ions in enzymes like aldose reductase or HIV-1 integrase .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for this compound?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require post-synthesis purification to remove byproducts .
- Catalysts : Triethylamine or acetic acid improves cyclization efficiency in hydrazone formation .
- Temperature control : Reflux at 80–100°C optimizes imine bond formation while minimizing decomposition . Advanced purification techniques (e.g., column chromatography or HPLC) achieve >95% purity, critical for pharmacological studies .
Q. What mechanistic insights exist for reactions involving this compound?
The hydrazino group acts as a nucleophile, attacking electrophilic carbonyl carbons in pyridine derivatives. Computational studies (DFT or MD simulations) suggest:
- Reaction intermediates : Ketenimine or azomethine species form during cyclization steps .
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetically stable intermediates, while higher temperatures promote thermodynamically stable products . Isotopic labeling (e.g., 15N NMR) can track hydrazine participation in bond formation .
Q. How to address contradictions in reported biological activity data?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains affect IC50 values .
- Solubility issues : Poor aqueous solubility may lead to underestimation of activity; use of DMSO carriers at <1% v/v is recommended .
- Metabolic stability : Hepatic microsome assays differentiate intrinsic activity from metabolite-driven effects .
Q. What computational tools predict the compound’s reactivity and target interactions?
- Molecular docking : Software like AutoDock Vina models binding to enzymes (e.g., HIV-1 integrase) by simulating ligand-receptor interactions .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
